

spectroscopic data for (2S,3S)-2,3-Diaminobutane-1,4-diol

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Compound of Interest

Compound Name: (2S,3S)-2,3-Diaminobutane-1,4-diol

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Technical Guide: (2S,3S)-2,3-Diaminobutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data and a specific, detailed synthesis protocol for **(2S,3S)-2,3-Diaminobutane-1,4-diol** are not readily available in the reviewed scientific literature. This guide provides a summary of information on closely related compounds and proposes a plausible synthetic approach and expected spectroscopic characteristics based on established chemical principles and data from analogous structures.

Introduction

(2S,3S)-2,3-Diaminobutane-1,4-diol is a chiral organic molecule containing two stereocenters. Its structure, featuring vicinal diamines and primary alcohol functionalities, makes it a potentially valuable building block in medicinal chemistry and materials science. The precise stereochemical arrangement is expected to influence its biological activity and chemical properties significantly. This document outlines a prospective synthesis, expected spectroscopic data, and potential biological relevance.

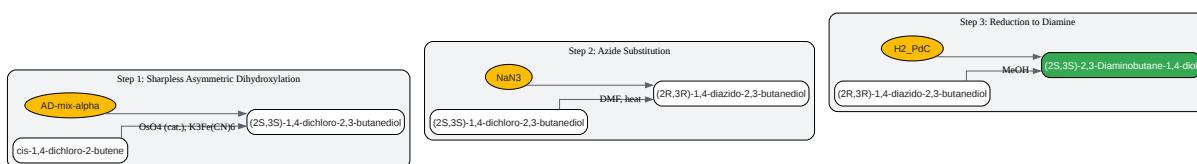
Proposed Synthesis and Experimental Protocols

A plausible and effective method for the stereoselective synthesis of **(2S,3S)-2,3-Diaminobutane-1,4-diol** would be a multi-step process starting from a readily available chiral

precursor. A potential synthetic pathway is outlined below.

Synthetic Workflow

A logical synthetic route could involve the Sharpless asymmetric dihydroxylation of a suitable alkene, followed by conversion of the diol to a diamine with retention of stereochemistry.



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Caption: Proposed synthetic workflow for **(2S,3S)-2,3-Diaminobutane-1,4-diol**.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of (2S,3S)-1,4-dichloro-2,3-butanediol

- To a stirred solution of cis-1,4-dichloro-2-butene (1 eq.) in a 1:1 mixture of t-butanol and water, add AD-mix- α (approximately 1.4 g per mmol of alkene).
- Stir the resulting slurry vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by adding sodium sulfite and stir for 1 hour.
- Extract the aqueous layer with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield (2S,3S)-1,4-dichloro-2,3-butanediol.

Step 2: Synthesis of (2R,3R)-1,4-diazido-2,3-butanediol

- Dissolve (2S,3S)-1,4-dichloro-2,3-butanediol (1 eq.) in dimethylformamide (DMF).
- Add sodium azide (2.5 eq.) to the solution.
- Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed (monitored by TLC). This reaction proceeds via a double SN2 inversion, thus inverting the stereocenters.
- After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The crude (2R,3R)-1,4-diazido-2,3-butanediol may be used in the next step without further purification.

Step 3: Synthesis of **(2S,3S)-2,3-Diaminobutane-1,4-diol**

- Dissolve the crude (2R,3R)-1,4-diazido-2,3-butanediol in methanol.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (disappearance of the azide stretch in the IR spectrum).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify by recrystallization or column chromatography to yield pure **(2S,3S)-2,3-Diaminobutane-1,4-diol**.

Spectroscopic Data (Expected)

While direct spectroscopic data for **(2S,3S)-2,3-Diaminobutane-1,4-diol** is not available, the following tables summarize expected values based on the analysis of similar structures, such as 1,4-diaminobutane and various chiral diols.

NMR Spectroscopy (in D₂O)

Nucleus	Expected Chemical Shift (ppm)	Expected Multiplicity	Assignment
¹ H	~3.6-3.8	m	H-1, H-4
¹ H	~3.0-3.2	m	H-2, H-3
¹³ C	~65-70	-	C-1, C-4
¹³ C	~55-60	-	C-2, C-3

IR Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)	Appearance
O-H stretch	3200-3600	Broad
N-H stretch	3300-3500	Medium, may overlap with O-H
C-H stretch	2850-3000	Medium to strong
N-H bend	1590-1650	Medium
C-O stretch	1000-1100	Strong

Mass Spectrometry

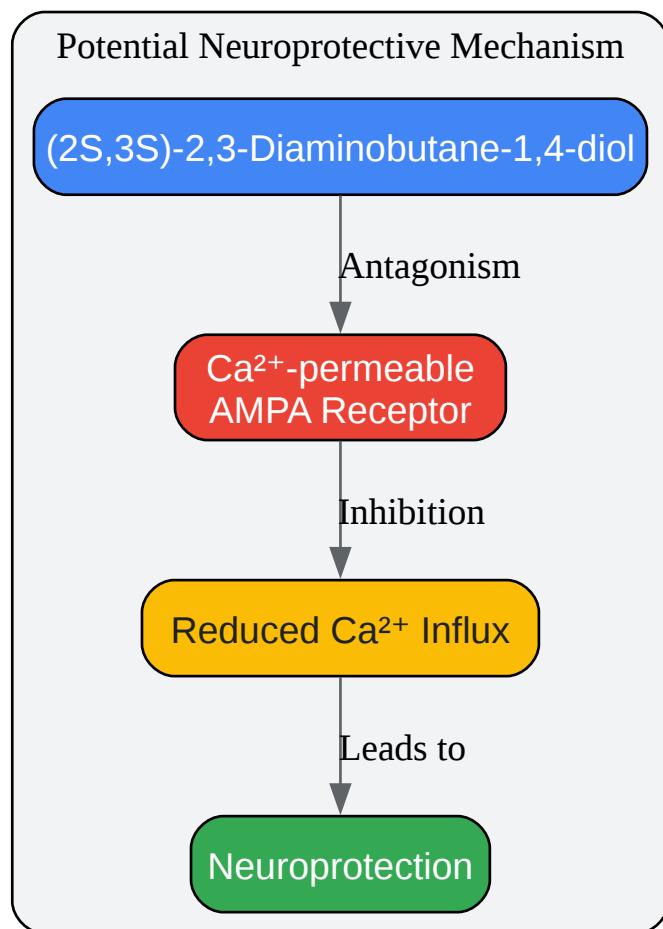
Ion	Expected m/z	Notes
$[M+H]^+$	121.0977	High-resolution mass spectrometry
$[M-NH_3]^+$	104.0711	Fragmentation
$[M-H_2O]^+$	103.0816	Fragmentation

Potential Biological Significance and Signaling Pathways

Derivatives of diaminobutane are known to play various roles in biological systems. While the specific biological function of **(2S,3S)-2,3-Diaminobutane-1,4-diol** has not been reported, its structural motifs suggest potential interactions with several biological targets.

Interaction with Receptors

Diaminobutane derivatives have been investigated as antagonists for Ca^{2+} -permeable AMPA receptors, which are implicated in neuroprotective pathways.^[1] The stereochemistry and the presence of hydroxyl groups in **(2S,3S)-2,3-Diaminobutane-1,4-diol** could modulate its binding affinity and selectivity for such receptors.



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References

- 1. Discovery of diaminobutane derivatives as Ca(2+)-permeable AMPA receptor antagonists
- PubMed [pubmed.ncbi.nlm.nih.gov]
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